Neoligularidine
Overview
Description
Neoligularidine is a natural pyrrolizidine alkaloid isolated from the roots and aerial parts of Ligularia dentata . It is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoligularidine can be synthesized through chemical conversion of clivorine, another pyrrolizidine alkaloid, using performic acid for epoxidation . The synthetic route involves multiple steps, including isolation, purification, and structural elucidation based on spectral data.
Industrial Production Methods: the extraction process involves harvesting the plant, followed by solvent extraction and chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Neoligularidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like performic acid.
Reduction: Typically involves reducing agents to modify its functional groups.
Substitution: Involves replacing functional groups with others under specific conditions.
Common Reagents and Conditions:
Oxidation: Performic acid is commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified pyrrolizidine alkaloids with altered biological activities .
Scientific Research Applications
Neoligularidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of neoligularidine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
- Ligularidine
- Ligularizine
- Ligularinine
- Clivorine
Conclusion
Neoligularidine is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
[(1R,4Z,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6-,16-7-/t13-,17-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVVNLMDKOIV-JNNPZHNTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53092-44-7, 90364-91-3 | |
Record name | 4,8-Secosenecionan-8,11,16-trione, 12-(acetyloxy)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoligularidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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